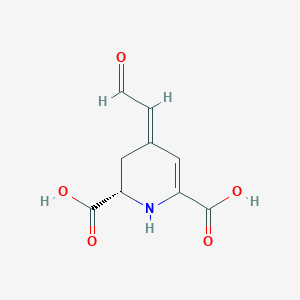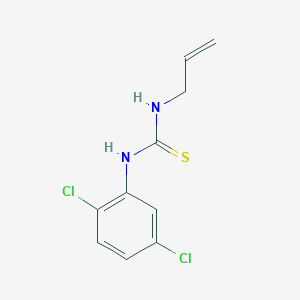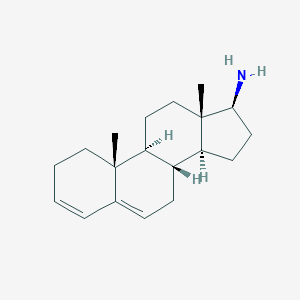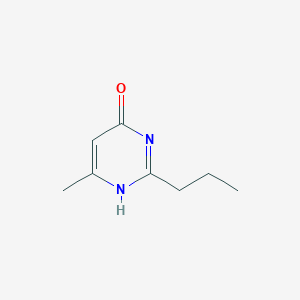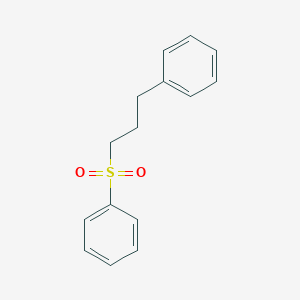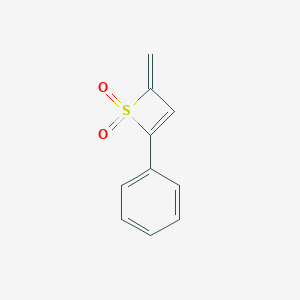
2-Methylbutane-1,4-diamine
Übersicht
Beschreibung
2-Methylbutane-1,4-diamine, also known as this compound, is a useful research compound. Its molecular formula is C5H14N2 and its molecular weight is 102.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Polyamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Safety and Hazards
Zukünftige Richtungen
2-Methylbutane-1,4-diamine has been used in the preparation of a new Hepatitis C virus inhibitor . It’s also used in the synthesis of antibacterial castor oil-based polyurethane membranes . These applications suggest potential future directions for this compound in medical and material science research.
Wirkmechanismus
Target of Action
2-Methylbutane-1,4-diamine, also known as ®-2-methylbutane-1,4-diamine , is a mechanism-based inhibitor of diamine oxidase. Diamine oxidase is an enzyme that plays a crucial role in the catabolism of biogenic amines, including histamine, putrescine, and cadaverine.
Mode of Action
The compound interacts with its target, diamine oxidase, by inhibiting its activity. This interaction results in the modulation of enzyme activity in biological systems, potentially leading to therapeutic applications where the regulation of diamine oxidase is necessary.
Biochemical Pathways
This compound is a product of amino acid degradation . It is involved in the polyamine metabolic pathway . Polyamines, such as putrescine, spermidine, and spermine, are small organic cations that are essential for cell growth and development . They bind to biomacromolecules such as proteins, nucleic acids, uronic acids, or lignin by ionic interactions, affecting protein stability and regulation .
Pharmacokinetics
It’s known that the pulmonary absorption of similar compounds in animals is significant . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The inhibition of diamine oxidase by this compound could lead to an increase in the levels of biogenic amines, such as histamine, putrescine, and cadaverine. These amines play various roles in cellular functions, including cell growth, differentiation, and apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by temperature and pH . Furthermore, the compound’s action and efficacy could be influenced by the presence of other substances in the environment, such as other enzymes and substrates.
Biochemische Analyse
Biochemical Properties
2-Methylbutane-1,4-diamine is involved in various biochemical reactions. It is a weak base, with two hydrogen bond donors and acceptors . At physiological pH, it can bind to small and large biomacromolecules, such as proteins, affecting their stability and regulation .
Cellular Effects
It is known that similar compounds, such as putrescine, can influence cell function . They can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be a mechanism-based inhibitor of diamine oxidase. This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that similar compounds can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that similar compounds can have toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the metabolic pathways of amino acid degradation . It may interact with enzymes or cofactors involved in these pathways .
Transport and Distribution
It is known that similar compounds can interact with transporters or binding proteins .
Subcellular Localization
It is known that similar compounds can be directed to specific compartments or organelles .
Eigenschaften
IUPAC Name |
2-methylbutane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-5(4-7)2-3-6/h5H,2-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQJPAQXCYUEKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70935476 | |
| Record name | 2-Methylbutane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70935476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15657-58-6 | |
| Record name | 2-Methyl-1,4-diaminobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015657586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylbutane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70935476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYLPUTRESCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/374YZ166XL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methylbenzo[b]thiophene](/img/structure/B97776.png)
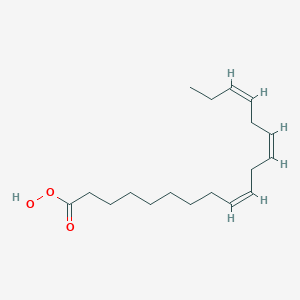
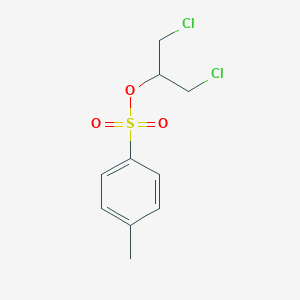




![3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B97790.png)
